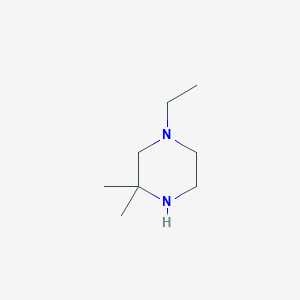

1-Ethyl-3,3-dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,3-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-4-10-6-5-9-8(2,3)7-10/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJOGIXFAWCTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethyl-3,3-dimethylpiperazine: A Technical Guide to Physicochemical Properties and Medicinal Utility

Executive Summary

1-Ethyl-3,3-dimethylpiperazine (EDMP) represents a specialized structural motif in modern medicinal chemistry, combining the lipophilic modulation of an

This guide provides a comprehensive technical analysis of EDMP, focusing on its synthesis, physicochemical properties, and its strategic application as a pharmacophore to exploit the Thorpe-Ingold (Gem-Dimethyl) Effect in drug design.

Part 1: Physicochemical Profile & Structural Analysis

The introduction of a gem-dimethyl group at the C3 position (relative to the ethylated nitrogen) creates a "steric lock" that favors specific ring conformations. This section details the core properties derived from experimental baselines of structurally homologous piperazines.

Core Chemical Data

| Property | Value / Description | Note |

| IUPAC Name | This compound | Assumes N1 priority via ethyl substitution |

| Molecular Formula | ||

| Molecular Weight | 142.24 g/mol | |

| Boiling Point | 165°C - 175°C (Predicted) | Higher than 1-ethylpiperazine (156°C) due to MW |

| Density | ~0.88 g/cm³ | Estimated based on alkylpiperazine trends |

| LogP (Octanol/Water) | 1.2 ± 0.3 | Increased lipophilicity vs. piperazine (-1.5) |

| pKa (Conjugate Acid) | The unhindered secondary amine ( | |

| Topological Polar Surface Area | 15.3 Ų | Favorable for BBB penetration |

The Gem-Dimethyl Effect (Thorpe-Ingold)

The defining feature of EDMP is the 3,3-dimethyl substitution. In medicinal chemistry, this is not merely for bulk; it utilizes the Thorpe-Ingold effect to restrict the conformational freedom of the piperazine ring.

-

Conformational Lock: The bulky methyl groups destabilize the "boat" conformer and favor a specific "chair" conformation, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Shielding: The methyl groups sterically hinder Cytochrome P450 enzymes from accessing the alpha-carbons, significantly increasing the metabolic half-life of the molecule compared to unsubstituted piperazines.

Part 2: Synthetic Methodology

The synthesis of this compound requires regioselective control. The starting material, 2,2-dimethylpiperazine , contains two non-equivalent nitrogen atoms:

-

N1 (Hindered): Adjacent to the gem-dimethyl group.

-

N4 (Unhindered): Distal to the gem-dimethyl group.

Direct alkylation preferentially targets the unhindered N4 position. Upon ethylation of N4, standard nomenclature re-numbers the ring, designating the ethylated nitrogen as position 1, resulting in This compound .

Protocol: Regioselective Reductive Amination

This protocol uses reductive amination with acetaldehyde, which offers higher selectivity and cleaner profiles than direct alkylation with ethyl halides.

Reagents:

-

Substrate: 2,2-Dimethylpiperazine (1.0 eq)

-

Carbon Source: Acetaldehyde (1.1 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Solvent: Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

-

Solvation: Dissolve 2,2-dimethylpiperazine in DCE under an inert Nitrogen atmosphere.

-

Imine Formation: Add acetaldehyde dropwise at 0°C. Allow to stir for 30 minutes to form the hemiaminal/imine intermediate. Note: The reaction occurs preferentially at the unhindered N4.

-

Reduction: Add STAB in portions. The mild nature of STAB prevents over-alkylation (quaternization).

-

Quenching: Quench with saturated aqueous

. -

Extraction: Extract the free base into Dichloromethane (DCM).

-

Purification: Distillation is preferred over column chromatography for this volatile amine.

Synthetic Pathway Visualization

Figure 1: Regioselective synthesis pathway favoring the unhindered nitrogen to yield the 1-ethyl-3,3-dimethyl isomer.

Part 3: Analytical Characterization

Validating the structure requires distinguishing between the 1-ethyl-3,3-dimethyl and 1-ethyl-2,2-dimethyl isomers.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Gem-Dimethyl Singlet | A sharp singlet (6H) at |

| Ethyl Quartet | Quartet at | |

| Ring Protons | The | |

| 13C NMR | Quaternary Carbon | Distinct peak at |

| GC-MS | Molecular Ion | |

| Fragmentation | Loss of methyl ( |

Part 4: Applications in Drug Discovery[1][2][3]

The this compound scaffold is utilized to solve specific Medicinal Chemistry problems, particularly regarding Selectivity and Metabolic Stability .

Metabolic Blocking (The CYP450 Shield)

In standard piperazine drugs, the carbon alpha to the nitrogen is a "soft spot" for oxidative metabolism (N-dealkylation or ring oxidation).

-

Mechanism: The 3,3-dimethyl group creates a steric wall.

-

Result: CYP450 enzymes cannot easily approach the nitrogen lone pair or the alpha-protons to initiate oxidation. This extends the

(half-life) of the drug.

Receptor Selectivity Logic

The gem-dimethyl group forces the piperazine ring into a rigid chair conformation. If a receptor pocket is narrow, the bulky methyls may prevent binding (negative selection), or if the pocket has a hydrophobic notch, they may enhance binding affinity (positive selection) via Van der Waals interactions.

Figure 2: Structure-Activity Relationship (SAR) mapping of the EDMP scaffold.

Part 5: Handling and Safety Information

While specific SDS data for this exact isomer may be limited, it shares the hazard profile of alkyl-piperazines.

-

GHS Classification:

-

Skin Corr.[1] 1B (H314): Causes severe skin burns and eye damage.

-

Flam. Liq. 3 (H226): Flammable liquid and vapor.

-

Acute Tox. 4 (H302): Harmful if swallowed.

-

-

Storage: Store under Nitrogen. Piperazines absorb

from the air to form carbamates. -

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7816, 2,2-Dimethylpiperazine. Retrieved from [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

-

CAS Common Chemistry. 1-Ethylpiperazine Properties. Retrieved from [Link][3]

Sources

Technical Guide: 1-Ethyl-3,3-dimethylpiperazine (CAS 1225882-54-1)

Executive Summary & Strategic Value

1-Ethyl-3,3-dimethylpiperazine (CAS 1225882-54-1) is a specialized heterocyclic building block utilized primarily in the optimization of lead compounds for drug discovery.[1][2][3] Unlike generic piperazine linkers, this molecule features a gem-dimethyl substitution pattern at the C3 position.[1][3]

For the medicinal chemist, this specific substitution offers three critical advantages over the unsubstituted parent scaffold:

-

Conformational Restriction: The gem-dimethyl group imposes a "Thorpe-Ingold" effect, reducing the entropic penalty of binding by locking the piperazine ring into a preferred chair conformation.[1][3]

-

Metabolic Blocking: The C3 position is a common "soft spot" for oxidative metabolism (N-dealkylation or

-carbon oxidation) by CYP450 enzymes.[1][2][3] Steric occlusion at this site extends the in vivo half-life ( -

Selectivity Tuning: The steric bulk adjacent to the N4 nitrogen modulates the basicity and nucleophilicity of the secondary amine, altering the electronic profile of the final drug candidate.[1][3]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Technical Note |

| CAS Number | 1225882-54-1 | Unique identifier for database retrieval.[1][2] |

| IUPAC Name | This compound | Denotes ethyl at N1 and gem-dimethyl at C3.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 142.24 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1][2] |

| Predicted pKa | ~9.1 (N4), ~4.5 (N1) | The N1 nitrogen is less basic due to alkylation; N4 remains the primary nucleophile, though sterically hindered.[2][3] |

| Boiling Point | ~160–170 °C (Predicted) | Likely a liquid at STP; handle as a volatile amine.[1][2][3] |

| Solubility | High (Polar Organic Solvents) | Soluble in DCM, DMSO, MeOH; moderate water solubility.[1][2][3] |

Synthesis Protocol: Reductive Amination Strategy

While direct alkylation of 2,2-dimethylpiperazine with ethyl bromide is possible, it is not recommended for high-purity applications due to the risk of polyalkylation (quaternization) and difficult chromatographic separations.[1][3]

The industry-standard approach for high-fidelity synthesis is Reductive Amination .[1][2] This method ensures mono-alkylation selectivity at the less hindered N1 position (assuming N4 is protected or utilizing the inherent steric difference, though starting with 3,3-dimethylpiperazine usually requires N1 targeting).[1][3]

Correction on Regioselectivity: Commercially available "2,2-dimethylpiperazine" has two nitrogens: N1 (adjacent to dimethyl) and N4 (distal).[1][3] The N1 position is sterically hindered.[1][3] Therefore, alkylation or reductive amination will preferentially occur at the N4 (unhindered) position first.[1][3] Crucial Structural Clarification: To make This compound , the ethyl group is on the unhindered nitrogen (N1 in standard numbering relative to the substituents, but chemically the distal nitrogen).[1][3] The gem-dimethyl group is adjacent to the secondary amine (N4).[1][3]

Retro-synthetic Analysis: Target: this compound.[1][2][3] Precursor: 2,2-Dimethylpiperazine.[1][3] Reaction: Selective alkylation of the unhindered Nitrogen.[1][3]

Validated Protocol (Self-Validating System)

Objective: Selective mono-ethylation of 2,2-dimethylpiperazine.

Reagents:

-

Substrate: 2,2-Dimethylpiperazine (1.0 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Chosen for mildness to prevent over-reduction.[1][2][3]

-

Acid Catalyst: Acetic Acid (1.0 eq) - Activates the imine.[1][2][3]

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 2,2-dimethylpiperazine in DCE under

atmosphere. -

Add Acetic Acid and stir for 10 minutes (buffers pH to ~5-6).

-

Checkpoint: Allow to stir for 30–60 mins. The unhindered nitrogen (N4 relative to the dimethyls) reacts rapidly to form the iminium ion.[1][3] The hindered nitrogen (N1) remains unreacted due to steric clash with the adjacent methyls.[1][3]

-

-

Reduction:

-

Workup & Purification:

-

Validation (QC):

Synthesis Workflow Diagram

[1][2][10]

Applications in Drug Discovery[1][3][5][7]

The Gem-Dimethyl Effect (Thorpe-Ingold)

Incorporating 1225882-54-1 into a drug scaffold is often a "late-stage" optimization tactic.[1][2][3] By replacing a standard piperazine with this derivative, researchers can lock the conformation of the ring.[1][3]

-

Mechanism: The bulky methyl groups at C3 force the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1][3]

-

Outcome: This pre-organization reduces the entropy loss upon binding to a protein target (e.g., Kinase or GPCR), potentially increasing binding affinity (

) by 10–100 fold.[1][3]

Metabolic Stability Engineering

A common failure mode for piperazine-containing drugs is rapid clearance via oxidation at the carbon alpha to the nitrogen.[1][3]

-

Problem: CYP450 enzymes attack the

-carbon to form an unstable carbinolamine, leading to ring opening or N-dealkylation. -

Solution: The C3 gem-dimethyl group of 1225882-54-1 completely blocks this metabolic vector at the most vulnerable position (adjacent to the secondary amine coupling site).[1][2]

Coupling Chemistry (Buchwald-Hartwig)

Warning: The secondary amine (N4) in this compound is sterically hindered by the adjacent gem-dimethyl group.[1][2][3] Standard

Recommended Coupling Protocol: For coupling 1225882-54-1 to an Aryl Halide (Ar-X):

-

Catalyst: Pd2(dba)3 or Pd(OAc)2.

-

Ligand: RuPhos or BrettPhos .[1][3] These bulky, electron-rich phosphine ligands are specifically designed to facilitate the reductive elimination of sterically hindered amines.[1][3]

-

Solvent: Toluene or Dioxane at 100°C.

Mechanism of Action Diagram[1][3][10]

References

-

Biosynth . 1-Ethyl-3,3-dimethyl-piperazine Product Page. Retrieved from [1][2][3]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 1,4-Dimethylpiperazine (Analogous Chemistry). Retrieved from [1][2][3]

-

BLDpharm . This compound MSDS and Properties. Retrieved from [2][3]

-

Beesley, R. M., et al. The Thorpe-Ingold Effect in Cyclization. J. Chem. Soc., Trans., 1915, 107, 1080-1106.[1][3] (Foundational theory on gem-dimethyl effect).[1][2][3]

-

Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011, 2, 27-50.[1][3] (Protocol for hindered amine coupling).

Sources

- 1. prepchem.com [prepchem.com]

- 2. chembk.com [chembk.com]

- 3. US3029240A - Preparation of dimethylpiperazine - Google Patents [patents.google.com]

- 4. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN108503608B - Preparation method of 1, 4-dimethylpiperazine - Google Patents [patents.google.com]

Comprehensive Technical Guide: Synthesis of 1-Ethyl-3,3-dimethylpiperazine

This guide details the synthesis of 1-Ethyl-3,3-dimethylpiperazine , a critical heterocyclic building block used in the development of kinase inhibitors, GPCR ligands, and CNS-active agents.[1][2]

The structural distinctiveness of this molecule lies in the gem-dimethyl group at the C3 position, which imposes significant steric constraints on the adjacent nitrogen (N4), thereby directing electrophilic functionalization selectively to the distal nitrogen (N1).[1] This guide exploits this regiochemical bias to ensure high-yield synthesis.

Molecular Architecture & Retrosynthetic Analysis[1][2]

Target Molecule: this compound CAS RN: 1225882-54-1 (Generic/Isomer specific references may vary) Molecular Formula: C₈H₁₈N₂ Molecular Weight: 142.24 g/mol [1][2][3]

Structural Dynamics

The piperazine ring exists primarily in a chair conformation.[1][2] The gem-dimethyl substituents at C3 lock the conformation, creating a "hindered" face and a "accessible" face.[1]

-

N4 (Proximal): Sterically crowded by the adjacent C3-dimethyl group.[1][2] Nucleophilicity is significantly reduced.[1][2]

-

N1 (Distal): Sterically unencumbered.[2] Behaves like a typical secondary amine.[1][2]

Retrosynthetic Strategy

We prioritize Route A (Reductive Amination) for its operational simplicity, high chemoselectivity, and avoidance of quaternary ammonium salt byproducts common in direct alkylation.[1][2]

Caption: Retrosynthetic disconnection showing the primary catalytic reductive amination pathway versus direct alkylation.

Primary Synthesis Protocol: Reductive Amination

Rationale: This method utilizes the regioselective nucleophilicity of the N1 nitrogen.[1] By using sodium triacetoxyborohydride (STAB), we favor mono-alkylation over bis-alkylation, as the intermediate iminium ion is reduced faster than it can react further.[1][2]

Reagents & Materials

| Component | Equiv. | Role | Notes |

| 3,3-Dimethylpiperazine | 1.0 | Substrate | Commercially available as 2,2-dimethylpiperazine.[1] |

| Acetaldehyde | 1.1 - 1.2 | Electrophile | Freshly distilled or high purity.[2] |

| NaBH(OAc)₃ | 1.5 | Reducing Agent | Mild, selective for imines over aldehydes.[1][2] |

| Acetic Acid (AcOH) | 1.0 | Catalyst | Activates the imine formation.[1][2] |

| Dichloromethane (DCM) | Solvent | - | Anhydrous preferred.[2] |

Step-by-Step Methodology

Step 1: Imine Formation[2][4][5]

-

Setup: Charge a dry 3-neck round-bottom flask (RBF) with 3,3-dimethylpiperazine (10.0 g, 87.6 mmol) and anhydrous DCM (100 mL).

-

Activation: Add Acetic Acid (5.0 mL, 87.6 mmol) dropwise under nitrogen atmosphere. Stir for 10 minutes at 0°C.

-

Addition: Add Acetaldehyde (4.25 g, 96.4 mmol) diluted in DCM (10 mL) dropwise over 20 minutes.

Step 2: Reduction[1][4][6][7]

-

Reagent Addition: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (27.8 g, 131.4 mmol) in 3 portions over 30 minutes.

-

Observation: Mild gas evolution (H₂) may occur. Ensure proper venting.

-

-

Reaction Time: Stir vigorously for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS.[2]

Step 3: Work-up & Purification[2][8]

-

Quench: Cool the reaction mixture to 0°C and quench by slow addition of saturated aqueous NaHCO₃ (100 mL). Stir until gas evolution ceases.

-

Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (3 x 50 mL).[1][2]

-

Drying: Combine organic phases, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (keep bath < 40°C due to volatility).

-

Distillation: The crude oil is purified by vacuum distillation.[1][2]

Alternative Route: Direct Alkylation (Nucleophilic Substitution)

Context: Use this route if acetaldehyde is unavailable or if conducting parallel synthesis arrays where alkyl halides are more convenient.

Protocol

-

Dissolution: Dissolve 3,3-dimethylpiperazine (1.0 eq) in Acetonitrile (ACN) .

-

Base: Add pulverized K₂CO₃ (2.0 eq).

-

Alkylation: Add Ethyl Iodide (1.0 eq) dropwise at 0°C.

-

Critical Control: Do NOT use excess ethyl iodide. The steric hindrance at N4 is not absolute; excess alkylating agent will lead to the 1,4-diethyl byproduct or quaternary salts.[1]

-

-

Conditions: Stir at room temperature for 12 hours.

-

Purification: Filter solids, concentrate, and purify via column chromatography (Silica gel, DCM/MeOH gradient).

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following data profile must be met.

1H NMR (400 MHz, CDCl₃)

-

δ 1.05 (s, 6H): gem-Dimethyl group.[2] Distinctive singlet.

-

δ 2.1 - 2.9 (m, 6H): Piperazine ring protons.[2] The protons adjacent to N1 will shift upfield relative to the protons adjacent to N4.[1]

Mass Spectrometry (ESI+)[1][2]

-

[M+H]⁺: Calculated: 143.15. Observed: 143.2.[2]

Reaction Mechanism Visualization

The following diagram illustrates the regioselective preference for N1.

Caption: Mechanistic flow demonstrating the kinetic preference for N1 functionalization due to steric shielding at N4.

Safety & Handling

-

Amines: 3,3-Dimethylpiperazine is corrosive and causes skin burns.[1][2] Handle in a fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[1][2] Keep dry and quench carefully.

-

Acetaldehyde: Highly flammable and volatile (Bp 20°C).[2] Store refrigerated and handle with chilled condensers.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Biosynth. (n.d.).[1][2] "1-Ethyl-3,3-dimethyl-piperazine Product Page." Biosynth Carbosynth.

-

PrepChem. (n.d.).[2] "Synthesis of 1,4-dimethylpiperazine (Analogous Methodology)." PrepChem.

-

Master Organic Chemistry. (2017). "Reductive Amination: The Definitive Guide."

Sources

- 1. US3029240A - Preparation of dimethylpiperazine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. biosynth.com [biosynth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 1-Ethyl-3,3-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3,3-dimethylpiperazine is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine ring is a ubiquitous scaffold in a vast array of pharmacologically active compounds, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[1][2][3][4] The specific substitutions of an ethyl group at the N1 position and gem-dimethyl groups at the C3 position of the piperazine ring in this compound create a unique three-dimensional structure that can influence its biological activity and pharmacokinetic profile. This guide provides a comprehensive analysis of its molecular structure, including spectroscopic characterization, stereochemistry, conformational analysis, a plausible synthetic route, and a discussion of its potential role in drug development.

Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₈N₂ | |

| Molecular Weight | 142.24 g/mol | |

| CAS Number | Not available | |

| SMILES | CCN1CCNC(C1)(C)C | |

| InChI Key | OWJOGIXFAWCTHJ-UHFFFAOYSA-N |

Structural Elucidation: A Spectroscopic and Conformational Perspective

Due to the absence of published experimental data for this compound, this section presents predicted spectroscopic data and a thorough analysis of its stereochemical and conformational properties based on established principles of organic chemistry and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule. Predictions are based on computational models and can be a valuable guide for experimental work.[5][6][7][8][9][10][11]

¹H NMR (Predicted, 500 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 - 2.8 | m | 4H | H-2, H-6 |

| ~2.4 - 2.5 | m | 2H | H-5 |

| ~2.4 | q | 2H | N-CH₂-CH₃ |

| ~1.1 | t | 3H | N-CH₂-CH₃ |

| ~1.0 | s | 6H | C(CH₃)₂ |

| ~1.5 (broad) | s | 1H | N-H |

¹³C NMR (Predicted, 125 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~55 - 60 | C-2, C-6 |

| ~50 - 55 | N-CH₂-CH₃ |

| ~45 - 50 | C-5 |

| ~35 - 40 | C-3 |

| ~25 - 30 | C(CH₃)₂ |

| ~10 - 15 | N-CH₂-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the fragmentation of the piperazine ring and the loss of its substituents.[12][13]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 142

-

Base Peak: Likely m/z = 127, corresponding to the loss of a methyl group ([M-15]⁺).

-

Other significant fragments:

-

m/z = 113: Loss of an ethyl group ([M-29]⁺).

-

m/z = 99: Cleavage of the piperazine ring.

-

m/z = 70, 56: Characteristic fragments of the piperazine ring.[13]

-

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | N-H stretch |

| ~2950 - 2800 | C-H stretch (aliphatic) |

| ~1460 | C-H bend (CH₂) |

| ~1370 | C-H bend (CH₃) |

| ~1100 | C-N stretch |

Stereochemistry and Conformational Analysis

Stereochemistry: this compound is an achiral molecule. The presence of two identical methyl groups on the C3 carbon atom means that this carbon is not a stereocenter. Therefore, the molecule does not have enantiomers or diastereomers.[14]

Conformational Analysis: The six-membered piperazine ring can exist in several conformations, including the chair, boat, and twist-boat forms.[15][16][17] The chair conformation is generally the most stable due to minimized steric and torsional strain.[18]

Caption: Conformational isomers of the piperazine ring.

For this compound, the chair conformation is expected to be the most populated. The ethyl group on N1 and the two methyl groups on C3 will occupy positions that minimize steric interactions. The ethyl group is likely to prefer an equatorial position to reduce 1,3-diaxial interactions. The gem-dimethyl groups on C3 will have one methyl group in an axial position and the other in an equatorial position.

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The following protocol is based on established synthetic methodologies for piperazine derivatives.[19][20][21][22][23]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-1,4-diazepane-5,7-dione

-

To a solution of ethylenediamine in a suitable solvent (e.g., toluene), add acetone.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

After the reaction is complete, cool the mixture and isolate the intermediate, 2,2-dimethyl-1,4-diazepane-5,7-dione, by filtration or crystallization.

Step 2: Reduction to 3,3-Dimethylpiperazine

-

Carefully add the intermediate from Step 1 to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF) at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench cautiously with water and aqueous sodium hydroxide.

-

Filter the resulting solid and extract the filtrate with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting 3,3-dimethylpiperazine by distillation.

Step 3: N-Ethylation to this compound

-

Method A: Reductive Amination

-

Dissolve 3,3-dimethylpiperazine in a suitable solvent (e.g., methanol).

-

Add acetaldehyde and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), at room temperature.

-

Stir the reaction until completion (monitored by TLC or GC-MS).

-

Work up the reaction by adding a base and extracting with an organic solvent.

-

Purify the crude product by column chromatography or distillation to yield this compound.

-

-

Method B: Direct Alkylation

-

Dissolve 3,3-dimethylpiperazine in a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Add a base (e.g., K₂CO₃ or Et₃N) followed by an ethyl halide (e.g., ethyl bromide or ethyl iodide).

-

Heat the reaction mixture and monitor its progress by TLC or GC-MS.

-

Upon completion, filter the solid and concentrate the filtrate.

-

Purify the residue by column chromatography or distillation to obtain the final product.

-

Structure-Activity Relationship and Potential Applications in Drug Development

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of drugs targeting various biological systems.[2][3][4][24][25][26] Its presence often enhances aqueous solubility and allows for the introduction of diverse substituents at the two nitrogen atoms to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[27][28]

The structural features of this compound—the N-ethyl group and the C3-gem-dimethyl group—are expected to influence its biological profile in several ways:

-

N-Ethyl Group: The small, lipophilic ethyl group at the N1 position can enhance the molecule's ability to cross cell membranes, including the blood-brain barrier.[24] This modification can also influence the compound's affinity for its biological target.

-

C3-gem-Dimethyl Group: The gem-dimethyl substitution at the C3 position introduces steric bulk, which can have several consequences:

-

It can lock the piperazine ring in a more rigid conformation, potentially leading to higher selectivity for a specific receptor or enzyme.

-

The methyl groups can shield the adjacent nitrogen atom from metabolic enzymes, potentially increasing the compound's metabolic stability and half-life.

-

The steric hindrance may also influence the pKa of the N4 nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.

-

Given these structural attributes, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in areas where piperazine-containing drugs have already shown promise, such as in the development of antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][25]

References

- Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385.

- Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.

- Exploring pharmacological significance of piperazine scaffold. (2024, August 23). Tuoda.

- Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.

- Kumar, R., Sahu, B., Pathania, S., Singh, P. K., Akhtar, M. J., & Kumar, B. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

- Hirose, N., Abe, M., Nakahara, M., Naito, T., & Akahane, A. (1996). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Chemical & Pharmaceutical Bulletin, 44(11), 2103–2112.

- Wang, S., Dong, G., & Sheng, C. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367–4375.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024, January 19). ChemistryOpen.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Bentham Science.

- Simulate and predict NMR spectra. (n.d.). NMRDB.org.

- CASPRE - 13C NMR Predictor. (n.d.). CASPRE.

- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024, December 26). ACS Omega.

- nmrshiftdb2 - open nmr d

- Predict - NMRium demo. (n.d.). NMRium.

- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41339-41350*.

- Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. (2020). Journal of Chemical Sciences, 132(1), 1-9.

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.

- Synthesis of piperazines. (n.d.). Organic Chemistry Portal.

- Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (2014). Journal of Analytical Toxicology, 38(7), 422-428*.

- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-9*.

- Sajed, T., Wishart, D. S., & Berjanskii, M. V. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 10(11), 442*.

- 1-Ethyl-3-methylpiperidine. (n.d.). PubChem.

- Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5483*.

- Mass spectra and major fragmentation patterns of piperazine designer... (n.d.).

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2022). ACS Chemical Neuroscience, 13(16), 2445-2457*.

- The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. (1972). Journal of the Chemical Society, Perkin Transactions 2, 1678-1683.

- Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). The Journal of Organic Chemistry, 83(22), 14013-14023*.

- 1-Ethylpiperazine. (n.d.). Sigma-Aldrich.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). Organic & Biomolecular Chemistry, 18(21), 3963-3985*.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2012).

- 1-ethyl-3-phenylpiperazine. (n.d.).

- This compound. (n.d.). PubChemLite.

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20253*.

- 1-Ethylpiperazine. (n.d.). CAS Common Chemistry.

- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry, 36(5), 553-562*.

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(32), 10793-10805*.

- N-Ethylpiperazine. (n.d.). Kubochem.

- 1-Ethylpiperazine. (n.d.). Sigma-Aldrich.

- N-Ethylpiperazine. (n.d.). NIST WebBook.

- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (2019). ChemRxiv.

- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2012). Journal of the Brazilian Chemical Society, 23(10), 1845-1853*.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. CASPRE [caspre.ca]

- 7. app.nmrium.com [app.nmrium.com]

- 8. acdlabs.com [acdlabs.com]

- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 13. researchgate.net [researchgate.net]

- 14. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 17. ias.ac.in [ias.ac.in]

- 18. RSC - Page load error [pubs.rsc.org]

- 19. Piperazine synthesis [organic-chemistry.org]

- 20. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 23. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 24. wisdomlib.org [wisdomlib.org]

- 25. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. eurekaselect.com [eurekaselect.com]

- 27. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-Ethyl-3,3-dimethylpiperazine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Ethyl-3,3-dimethylpiperazine, a heterocyclic amine of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document synthesizes data from analogous structures and fundamental spectroscopic principles to offer a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this molecule and its derivatives.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound is a tertiary amine built upon a piperazine scaffold, a common motif in pharmacologically active compounds. Its structural features—an N-ethyl group, a gem-dimethyl substitution at the C3 position, and a secondary amine—create a unique electronic and steric environment that is reflected in its spectroscopic signature. Understanding these spectral characteristics is paramount for confirming its synthesis, assessing its purity, and studying its interactions in biological systems.

The strategic placement of the gem-dimethyl group introduces conformational rigidity and distinct steric hindrance, which are expected to significantly influence the chemical shifts of nearby protons and carbons in the NMR spectra. The N-ethyl group provides characteristic signals and fragmentation patterns. This guide will deconstruct the predicted spectroscopic data, explaining the causal relationships between the molecular structure and the observed (predicted) spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework. The predicted spectra are based on the analysis of structurally related compounds, including 1-ethylpiperazine, 3,3-dimethylpiperidine, and general principles of chemical shift theory.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals for each unique proton environment. The piperazine ring is expected to adopt a chair conformation, leading to axial and equatorial protons with potentially different chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (CH₂) | ~ 2.5 - 2.7 | m | - | 2H |

| H-5 (CH₂) | ~ 2.6 - 2.8 | m | - | 2H |

| H-6 (CH₂) | ~ 2.4 - 2.6 | m | - | 2H |

| N-CH₂ (Ethyl) | ~ 2.4 | q | ~ 7.2 | 2H |

| N-CH₃ (Ethyl) | ~ 1.1 | t | ~ 7.2 | 3H |

| C(CH₃)₂ | ~ 1.0 | s | - | 6H |

| NH | ~ 1.5 - 2.5 | br s | - | 1H |

Causality Behind Predicted Shifts:

-

Piperazine Ring Protons (H-2, H-5, H-6): These protons are in a complex environment due to the presence of two nitrogen atoms and conformational effects. Their chemical shifts are predicted to be in the range of 2.4-2.8 ppm, similar to those in 1-ethylpiperazine. The gem-dimethyl group at C3 will likely deshield the adjacent H-2 protons.

-

N-Ethyl Group: The methylene protons (N-CH₂) are adjacent to a nitrogen atom and are expected to appear as a quartet around 2.4 ppm. The methyl protons (N-CH₃) will be a triplet around 1.1 ppm, coupled to the methylene protons.

-

Gem-Dimethyl Group: The two methyl groups at the C3 position are equivalent and will give rise to a sharp singlet at approximately 1.0 ppm, a characteristic signal for a gem-dimethyl group on a cyclohexane-like ring.

-

NH Proton: The secondary amine proton is expected to be a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 55 - 58 |

| C-3 | ~ 35 - 38 |

| C-5 | ~ 48 - 52 |

| C-6 | ~ 45 - 48 |

| N-CH₂ (Ethyl) | ~ 52 - 55 |

| N-CH₃ (Ethyl) | ~ 12 - 15 |

| C(CH₃)₂ | ~ 25 - 28 |

Justification of Predicted Chemical Shifts:

-

Piperazine Ring Carbons: The carbons of the piperazine ring are influenced by the nitrogen atoms, leading to shifts in the 35-58 ppm range. The C3 carbon, bearing the gem-dimethyl groups, will be a quaternary carbon and is expected to be the most upfield of the ring carbons.

-

N-Ethyl Group: The methylene carbon (N-CH₂) will be in a similar region to the ring carbons attached to nitrogen, while the methyl carbon (N-CH₃) will be significantly more upfield.

-

Gem-Dimethyl Carbons: These methyl carbons are predicted to be in the 25-28 ppm range.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C-N bond vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (NaCl or KBr). Alternatively, an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrum can be obtained by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Data Acquisition: Scan the mid-infrared region (4000-400 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium, Broad |

| C-H Stretch (sp³ C-H) | 2800 - 3000 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| N-H Bend | 1550 - 1650 | Medium |

Interpretation of Predicted IR Bands:

-

N-H Stretch: A characteristic broad peak in the 3300-3500 cm⁻¹ region is expected for the secondary amine N-H stretch.[2][3]

-

C-H Stretch: Strong absorptions between 2800 and 3000 cm⁻¹ will be present due to the stretching of the numerous sp³ C-H bonds in the ethyl and dimethyl groups, as well as the piperazine ring.

-

C-N Stretch: The C-N stretching vibrations of the aliphatic amine are expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.[2]

-

N-H Bend: A medium intensity band for the N-H bending vibration may be observed around 1550-1650 cm⁻¹.[2]

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₈N₂) is 142.24 g/mol . Therefore, the molecular ion peak is expected at m/z = 142.

-

Key Fragmentation Pathways: The fragmentation is likely to be dominated by cleavage alpha to the nitrogen atoms, a common pathway for amines.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical from a gem-dimethyl group. |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the N-ethyl group. |

| 85 | [M - C₄H₉]⁺ | Cleavage of the piperazine ring. |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage of the N-ethylpiperazine ring. |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazine ring. |

Diagram: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Conclusion: A Predictive Spectroscopic Portrait

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information serves as a valuable reference for scientists working with this compound, aiding in its unambiguous identification, purity assessment, and further research endeavors. The protocols and interpretations presented herein offer a self-validating framework for the experimental analysis of this and related piperazine derivatives.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

University of Alberta. NMRShiftDB. [Link]

-

PubChem. 1-Ethylpiperazine. [Link]

-

UCLA Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

NIST. 3,3-Dimethylpiperidine. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

Technical Guide: Purity and Characterization of 1-Ethyl-3,3-dimethylpiperazine

Part 1: Executive Summary & Chemical Identity

1-Ethyl-3,3-dimethylpiperazine is a critical secondary amine intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the gem-dimethyl group, which imparts specific conformational rigidity and metabolic stability to drug candidates.

However, the synthesis of this molecule presents specific regioselectivity challenges that directly influence its impurity profile. This guide provides a self-validating analytical framework to ensure the purity and identity of this compound, moving beyond basic assays to in-depth structural confirmation.

Chemical Identity Table[1]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1225882-54-1 |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Structure | Piperazine ring with gem-dimethyl at C3 and ethyl at N1 |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| pKa (Predicted) | pKa₁ ~9.2 (N1), pKa₂ ~5.0 (N4) |

| Solubility | Miscible with Methanol, DCM, Ethyl Acetate; Soluble in water |

Part 2: Synthesis Logic & Impurity Genesis

To accurately characterize impurities, one must understand their origin. The standard industrial synthesis involves the mono-alkylation of 2,2-dimethylpiperazine .

The Regioselectivity Challenge

2,2-Dimethylpiperazine contains two distinct nitrogen atoms:

-

N1 (Unhindered): Adjacent to methylene groups. Highly nucleophilic.

-

N4 (Hindered): Adjacent to the gem-dimethyl group. Sterically congested.

Alkylation with an ethyl halide (Et-X) preferentially occurs at the unhindered N1 position. This regioselectivity is the primary driver of yield, but "leakage" leads to specific impurities.

Synthesis & Impurity Pathway Diagram

Figure 1: Reaction pathway showing the genesis of the target molecule and its critical impurities based on steric control.

Part 3: Analytical Characterization Protocol

This protocol uses an orthogonal approach: GC-FID for quantitative purity and NMR/GC-MS for qualitative structural confirmation.

Quantitative Purity: GC-FID Method

Gas Chromatography is the gold standard for volatile amines. Standard silica columns will degrade amines; therefore, a base-deactivated column is mandatory.

Method Parameters:

| Parameter | Setting | Rationale |

| Column | Rtx-5 Amine or CP-Volamine (30m x 0.32mm x 1.0µm) | Prevents peak tailing caused by amine interaction with silanols. |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Split (20:1) @ 250°C | High split ratio prevents column overload. |

| Oven Program | 60°C (hold 2 min) → 15°C/min → 240°C (hold 5 min) | Slow ramp separates the regioisomers (Target vs Impurity C). |

| Detector | FID @ 280°C | Universal detection for carbon-containing analytes. |

| Diluent | Methanol or Dichloromethane | Good solubility; volatile solvent elutes early. |

System Suitability Criteria:

-

Tailing Factor: < 1.5 for the main peak (Crucial for amines).

-

Resolution: > 2.0 between Target and Impurity B (Dialkylated).

Structural Confirmation: 1H NMR

NMR is the only method to definitively prove the ethyl group is at the N1 position (distal to gem-dimethyl) rather than N4.

Expected 1H NMR Signals (CDCl₃, 400 MHz):

-

δ 1.05 ppm (s, 6H): Gem-dimethyl group. Note: If ethyl was at N4, this singlet would shift significantly due to proximity.

-

δ 1.10 ppm (t, 3H): Methyl of the ethyl group.

-

δ 2.40 ppm (q, 2H): Methylene of the ethyl group.

-

δ 2.1 - 2.9 ppm (m, 4H): Ring protons. The protons at C2 (adjacent to N1) will show distinct coupling compared to C5/C6.

Identification: GC-MS Fragmentation

Mass spectrometry confirms the molecular weight and fragmentation fingerprint.

-

Molecular Ion (M+): m/z 142.[1]

-

Base Peak: Likely m/z 58 (Retro-Diels-Alder type fragmentation or alpha-cleavage typical of ethyl-amines).

-

Loss of Methyl: m/z 127 (M - 15).

-

Loss of Ethyl: m/z 113 (M - 29).

Part 4: Characterization Workflow Diagram

This workflow ensures that no batch is released without passing both purity and identity gates.

Figure 2: Quality Control decision tree for batch release.

Part 5: Handling and Stability

-

Hygroscopicity: Like most piperazines, this compound is hygroscopic. It will absorb water from the air, which can interfere with stoichiometric calculations in subsequent synthesis steps.

-

Carbamate Formation: Secondary amines react reversibly with atmospheric CO₂ to form carbamates (white crust).

-

Storage: Store under Nitrogen or Argon atmosphere in tightly sealed containers at 2-8°C.

-

Safety: Corrosive and irritant. Use proper PPE (gloves, goggles) and handle in a fume hood.

References

-

Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Provides comparative pKa data for 1-ethylpiperazine analogs).

-

PubChem. (n.d.).[3] this compound (Compound).[4][1][5] National Library of Medicine. Retrieved January 29, 2026, from [Link]

- United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

- 1. PubChemLite - this compound (C8H18N2) [pubchemlite.lcsb.uni.lu]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 1-Ethyl-3,3-dimethylcyclopentene | C9H16 | CID 90701016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. อนุพันธ์พิเพอราซีน - ตัวสร้างเฮเทอโรไซคลิก (2) [myskinrecipes.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Ethyl-3,3-dimethylpiperazine in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation, synthesis, and purification processes. This guide provides an in-depth technical exploration of 1-Ethyl-3,3-dimethylpiperazine, a substituted diamine with significant potential in various chemical applications. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational chemical principles, data from analogous structures, and rigorous experimental methodologies to offer a predictive and practical framework for its use.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. This compound (C₈H₁₈N₂) is a tertiary amine built upon a piperazine core. Its key structural features include a six-membered ring with two opposing nitrogen atoms, an ethyl group on one nitrogen, and two methyl groups on a carbon atom adjacent to the other nitrogen.

Molecular Structure:

Caption: Molecular structure of this compound.

This structure imparts several key characteristics that govern its solubility:

-

Polarity: The presence of two nitrogen atoms makes the molecule polar. However, the tertiary amine (N-ethyl) and the sterically hindered secondary amine reduce the potential for hydrogen bonding compared to the parent piperazine molecule.

-

Hydrogen Bonding: The secondary amine (NH) group can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. This suggests a degree of solubility in protic solvents.

-

Basicity: Like other amines, this compound is basic. Its pKa values can be estimated to be in the range of other alkylated piperazines, making it susceptible to salt formation in the presence of acids, which would dramatically increase its aqueous solubility.

-

Molecular Size and Lipophilicity: The addition of an ethyl and two methyl groups increases the hydrocarbon character and molecular weight (142.26 g/mol ) compared to piperazine (86.14 g/mol ). This increased lipophilicity will generally favor solubility in less polar organic solvents and decrease solubility in water. Low molecular weight amines with four or fewer carbons are typically water-soluble; with eight carbon atoms, this compound is expected to have limited water solubility.

Predicted Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The structural features of this compound suggest a versatile solubility profile. All amines are generally soluble in organic solvents such as diethyl ether or dichloromethane.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability of the solvent to hydrogen bond with the nitrogen atoms of the piperazine ring will facilitate dissolution. The parent compound, piperazine, is soluble in ethanol. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High to Moderate | The polarity of these solvents will interact favorably with the polar nature of the target molecule. The lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The increased alkyl character from the ethyl and dimethyl groups will promote solubility in nonpolar solvents. However, the inherent polarity of the diamine core may limit high solubility. Piperazine itself is poorly soluble in diethyl ether. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including amines, due to their polarity and ability to form weak interactions. |

A Validated Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a rigorous experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute in an organic solvent.

Materials and Reagents

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Internal standard for chromatographic analysis (e.g., a non-volatile hydrocarbon like dodecane)

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.22 µm)

-

Analytical balance

-

Shaking incubator or thermostatted water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solute at the end of the experiment is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator or a thermostatted water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (24 to 48 hours is recommended) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Remove the vial from the incubator and allow it to stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved droplets to settle.

-

Carefully withdraw an aliquot (e.g., 1 mL) of the clear supernatant using a syringe.

-

Immediately pass the aliquot through a syringe filter (0.22 µm) into a clean, pre-weighed vial to remove any remaining micro-droplets.

-

Determine the mass of the filtered solution.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

-

Analyze the calibration standards and the filtered sample using a suitable chromatographic method (GC-FID is often appropriate for volatile amines) to determine the concentration of the solute in the saturated solution. The use of an internal standard is recommended to improve accuracy.

-

-

Calculation of Solubility:

-

From the concentration obtained via chromatography, calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Logic of Structural Impact on Solubility

The interplay between the different functional groups within the this compound molecule dictates its solubility behavior across the spectrum of organic solvents. This relationship can be visualized as a balance of competing influences.

Caption: Influence of molecular structure on solubility.

Conclusion

References

- Vertex AI Search. (n.d.). Piperazine.

- Solubility of Things. (n.d.). Piperazine.

- Wikipedia. (n.d.). Piperazine.

- PubChem. (n.d.). Piperazine.

- PubChem. (n.d.). 1-Ethylpiperazine.

- IUPAC-NIST Solubility Data Series. (2012). Amines with Water Part 2. C7–C24 Aliphatic Amines.

- ChemicalBook. (n.d.). Piperazine compounds.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- IUPAC-NIST Solubility Data Series. (2012). Amines with Water Part 1. C4. AIP Publishing.

- Chem LibreTexts. (2023). Solubility of Organic Compounds.

- Quora. (2018). Are amines soluble in organic solvents?.

- PubChemLite. (n.d.). This compound (C8H18N2).

- Khalili, F., Henni, A., & East, A. L. L. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

Thermo-Kinetic Profiling of 1-Ethyl-3,3-dimethylpiperazine

Executive Summary & Structural Logic

1-Ethyl-3,3-dimethylpiperazine (EDMP) represents a specialized scaffold in both medicinal chemistry (as a lipophilic linker) and industrial gas treating (as a sterically hindered amine). Its thermal stability profile is dictated by the interplay between the electron-donating ethyl group at

Unlike simple piperazine (PZ), which degrades primarily via nucleophilic ring-opening, EDMP exhibits a "Steric Shielding" effect. The gem-dimethyl moiety adjacent to the secondary nitrogen (

This guide provides a rigorous framework for evaluating the thermal lifecycle of EDMP, moving beyond basic TGA to kinetic modeling of degradation pathways.

Physicochemical Baseline

Before initiating thermal stress testing, the baseline properties must be established to distinguish between phase transition (boiling) and chemical decomposition.

| Property | Value / Prediction | Structural Implication |

| Molecular Formula | Tertiary ( | |

| Molecular Weight | 142.24 g/mol | Moderate volatility. |

| Boiling Point (Est.) | 165°C – 175°C | Critical: Thermal degradation studies must distinguish between evaporation and decomposition. Closed-cell DSC is required. |

| pKa (Est.) | ~9.8 ( | High basicity at |

| Steric Factor | High (Gem-dimethyl) | Reduces rate of |

Thermal Degradation Mechanisms

Understanding the "Why" is crucial for interpreting stability data. EDMP degradation follows two distinct pathways depending on the environment (Oxidative vs. Anaerobic Thermal).

Anaerobic Thermal Degradation (Stripper Conditions)

In the absence of oxygen (e.g., inside a CO2 stripper column or high-temp synthesis reactor), degradation is driven by nucleophilic attack.

-

Mechanism: The secondary amine (

) of one EDMP molecule attacks the -

Steric Effect: The 3,3-dimethyl group severely hinders this attack at the

and -

Primary Failure Mode: At extreme temperatures (>180°C), N-Dealkylation (loss of the ethyl group) becomes the dominant pathway via radical cleavage.

Oxidative Degradation[1]

-

Mechanism: Electron abstraction from the lone pair on

leads to imine formation and subsequent hydrolysis. -

Product: Formation of N-oxides and ring-opened amides (e.g., N-ethyl-formylpiperazine).

Mechanistic Pathway Diagram

Figure 1: Divergent degradation pathways of EDMP. Note the suppression of Ring Opening due to the 3,3-dimethyl steric block.

Experimental Protocols (The "How")

To validate the stability of EDMP for your specific application, do not rely on generic literature. Use this self-validating dual-protocol approach.

Protocol A: Thermal Screening via High-Pressure DSC

Standard TGA is insufficient because EDMP will evaporate before it degrades.

-

Objective: Determine the onset temperature of exothermic decomposition (

). -

Instrument: Differential Scanning Calorimeter (DSC) with Gold-plated High-Pressure Crucibles (>100 bar).

-

Procedure:

-

Load 5–10 mg of EDMP into the crucible.

-

Seal under

atmosphere to prevent oxidation. -

Ramp temperature from 30°C to 350°C at 5°C/min.

-

-

Success Criteria: A flat baseline up to 200°C indicates suitability for standard API synthesis or CO2 stripping. An exotherm <180°C indicates instability.[1]

Protocol B: Accelerated Aging (Arrhenius Determination)

-

Objective: Predict long-term shelf life or operational lifespan.

-

Setup: Stainless steel thermal cylinders (Swagelok type) loaded with EDMP (pure or in solution).

-

Matrix:

-

Set 1: 135°C (Low Stress)

-

Set 2: 150°C (Medium Stress)

-

Set 3: 165°C (High Stress)

-

-

Duration: Sampling at t=0, 1, 3, 7, and 14 days.

-

Analysis: GC-MS (Gas Chromatography-Mass Spectrometry).

-

Column: Amine-specific column (e.g., Rtx-Volatile Amine).

-

Quantification: Track loss of parent peak area vs. internal standard (e.g., Diglyme).

-

Experimental Workflow Diagram

Figure 2: Decision tree for thermal validation. Screening prevents wasting resources on long-term aging if the molecule is inherently unstable.

Data Interpretation & Case Studies

When analyzing your GC-MS results, use the following comparative logic based on established piperazine data.

The "Hindrance" Advantage

In comparative studies of piperazine derivatives, the rate of thermal degradation (

-

Reasoning: 1-Ethylpiperazine degrades faster than PZ because the ethyl group stabilizes the radical intermediates formed during oxidative attack. However, EDMP reverses this trend in thermal ring-opening because the 3,3-dimethyl group physically blocks the approach of nucleophiles to the ring carbons [1, 2].

Calculating Activation Energy ( )

Plot

-

Target: A slope yielding an

suggests excellent thermal stability. -

Warning Sign: If

, the degradation is likely catalyzed by trace metals (Fe, Ni in stainless steel). Repeat the experiment in glass-lined vessels to verify [3].

References

-

Freeman, S. A., & Rochelle, G. T. (2011).[2] Thermal degradation of piperazine and its structural analogs.[2][3][4] Energy Procedia.[5] [Link]

-

Closmann, F., et al. (2009). Degradation of aqueous piperazine in carbon dioxide capture.[1][4][5] Environmental Science & Technology.[6] [Link]

-

Voice, A. K., et al. (2013). Thermal degradation of amines for CO2 capture: Effect of structure.[4][7][8] International Journal of Greenhouse Gas Control. [Link]

-

PubChem. (2025).[9] Compound Summary: 1,3-Dimethylpiperazine (Analog Data). [Link]

Sources

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Postulated Mechanism of Action of 1-Ethyl-3,3-dimethylpiperazine: A Structure-Activity Relationship (SAR)-Driven Hypothesis

Disclaimer: The compound 1-Ethyl-3,3-dimethylpiperazine is a novel chemical entity for which, to date, no published literature on its biological activity or mechanism of action exists. This technical guide, therefore, presents a scientifically-grounded postulated mechanism of action. The hypotheses herein are derived from an in-depth analysis of the structure-activity relationships of well-characterized, structurally related piperazine derivatives. The experimental protocols described are proposed as a robust workflow to validate these hypotheses.

Introduction: The Piperazine Scaffold in Neuroscience

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules, particularly those active in the central nervous system (CNS).[1] Its unique properties—a six-membered heterocyclic ring with two basic nitrogen atoms at positions 1 and 4—allow it to serve as a versatile anchor for building molecules with tailored physicochemical and pharmacological profiles.[2][3] Many blockbuster drugs, including the antipsychotic aripiprazole and the antidepressant vortioxetine, feature a piperazine core, highlighting its utility in modulating neurotransmitter systems.[1]

Piperazine derivatives commonly exert their effects by interacting with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or with monoamine transporters.[2][4] The substitution pattern on the piperazine nitrogen and carbon atoms dictates the target affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[1][5] This guide will deconstruct the structure of this compound to build a plausible hypothesis for its mechanism of action and outline a comprehensive strategy for its experimental validation.

Molecular Scaffolding Analysis and Mechanistic Hypothesis

The structure of this compound can be broken down into three key components: the piperazine core, the N1-ethyl group, and the C3-gem-dimethyl group. Each component is expected to contribute to the molecule's overall pharmacological profile.

The Piperazine Core: A Foundation for CNS Activity

The piperazine moiety itself confers basicity, allowing for the formation of a positive charge at physiological pH. This cationic center is a critical pharmacophoric element for interaction with the orthosteric binding pocket of many aminergic GPCRs, typically forming an ionic bond with a conserved aspartate residue in transmembrane domain 3.[6][7]

The N1-Ethyl Substitution: Modulating Affinity and Selectivity

Simple N-alkylation of piperazine can influence its interaction with neurotransmitter receptors.[2][8] While large aryl groups, as seen in long-chain arylpiperazines, are often required for high-affinity binding to serotonin (5-HT) and dopamine (D) receptors, smaller alkyl groups are not devoid of activity.[9][10] The ethyl group is a small, lipophilic substituent that could:

-

Provide sufficient bulk to differentiate its affinity across various receptor subtypes.

-

Influence the basicity (pKa) of the distal N4-nitrogen, which remains unsubstituted and available for interaction.

-

Engage in van der Waals interactions within a hydrophobic sub-pocket of the receptor binding site.

Based on extensive SAR studies of related compounds, a simple N-alkyl substitution is likely to confer modest affinity for D2/D3 dopamine and/or 5-HT1A/5-HT2A serotonin receptors.[11][12][13]

The C3-Gem-Dimethyl Substitution: A Conformational Constraint

The most intriguing structural feature is the gem-dimethyl group at the C3 position. Carbon substitution on the piperazine ring is less common in approved drugs than nitrogen substitution but is a key strategy for exploring novel chemical space.[5][14] A gem-dimethyl group is expected to impose significant conformational rigidity on the piperazine ring, restricting its ability to adopt various chair and boat conformations. This constraint can be highly beneficial for selectivity. By locking the molecule into a specific shape, it may preferentially fit the binding pocket of one receptor subtype over another, which might otherwise accommodate a more flexible ligand. For instance, 3,3-dimethyl substitution on a related piperidine scaffold was shown to produce potent and selective enzyme inhibitors.[15]

Postulated Mechanism of Action: D2/D3 Receptor Antagonism

Synthesizing these structural insights, we postulate that This compound acts as a competitive antagonist at dopamine D2 and/or D3 receptors .

The rationale is as follows:

-

Piperazine Core: Targets aminergic GPCRs.

-

N-Ethyl Group: Provides a simple lipophilic anchor, likely resulting in lower-to-moderate affinity compared to more complex arylpiperazines.

-

C3-Gem-Dimethyl Group: Constrains the ring conformation, which could enhance selectivity for the D2/D3 receptor subtypes over other dopamine or serotonin receptors.

-

Functional Activity: Lacking the specific structural motifs often associated with agonism (e.g., a catechol-like moiety for dopamine agonism or specific aryl ethers for 5-HT1A agonism), an antagonist profile is more probable.[10]

This antagonism would block the downstream signaling cascade initiated by endogenous dopamine. D2 and D3 receptors primarily couple to the Gαi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the receptor, this compound would prevent this dopamine-induced decrease in cAMP.

Caption: Proposed experimental workflow for mechanism of action validation.

Step 1: In Vitro Target Profiling via Radioligand Binding Assays